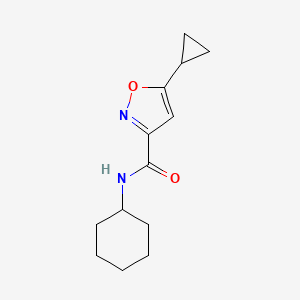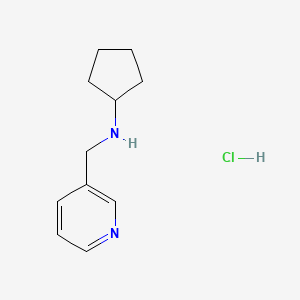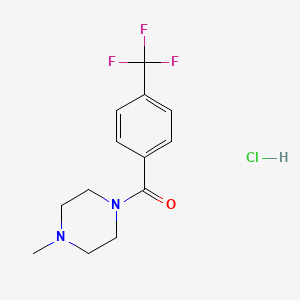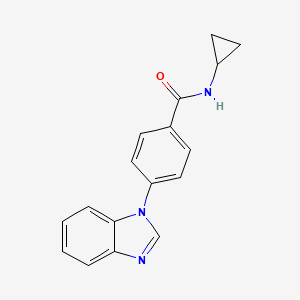![molecular formula C13H8N6O4S B7452106 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7452106.png)
4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mécanisme D'action
The mechanism of action of 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed that the compound may interact with metal ions, leading to the production of reactive oxygen species (ROS) and subsequent cell death. Additionally, the compound may have a direct effect on cellular signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have antimicrobial activity against a variety of bacterial and fungal species. In vivo studies have demonstrated that the compound can reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is its potential as a fluorescent probe for the detection of metal ions. This property can be useful in a variety of lab experiments, including the study of metal ion transport and signaling pathways. Additionally, the compound's potential use as a photosensitizer in photodynamic therapy makes it a promising candidate for cancer research. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for the study of 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine. One area of research could focus on the compound's potential as a therapeutic agent for cancer. Additionally, further studies could investigate the compound's potential as a fluorescent probe for the detection of metal ions in biological systems. Finally, the development of new synthesis methods and modifications to the compound's structure could lead to improved properties and increased efficacy in scientific research applications.
Conclusion
In conclusion, 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has potential applications in scientific research. This compound's unique structure and potential biological activity make it of interest for a variety of research areas, including cancer research and metal ion detection. While there are limitations to the use of this compound in lab experiments, its potential benefits make it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 2,4-dinitrophenyl hydrazine with pyridine-3-carboxylic acid, followed by the addition of sulfur and triethylamine. The resulting compound is purified through column chromatography, yielding a white solid. This synthesis method has been optimized and modified to increase the yield and purity of the final product.
Applications De Recherche Scientifique
4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has been studied extensively for its potential applications in scientific research. This compound has been shown to have potential as a fluorescent probe for the detection of metal ions, such as copper and zinc. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propriétés
IUPAC Name |
4-[3-(2,4-dinitrophenyl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O4S/c20-18(21)9-1-2-11(10(7-9)19(22)23)24-13-15-12(16-17-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZLJRYDOERNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NNC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)


![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
![7-[[4-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7452091.png)



